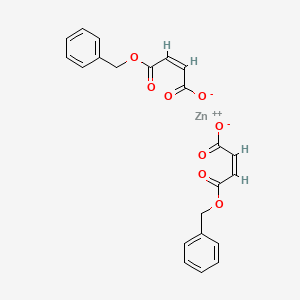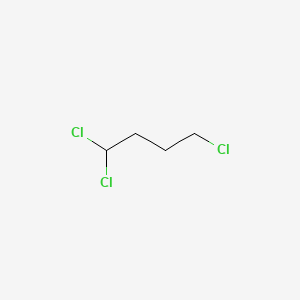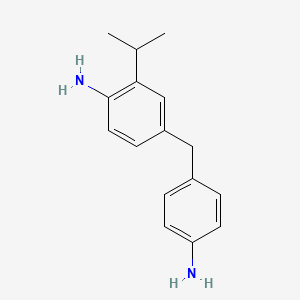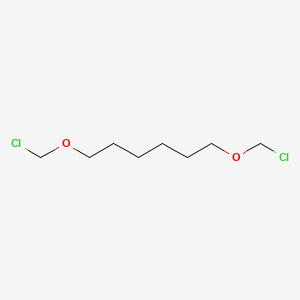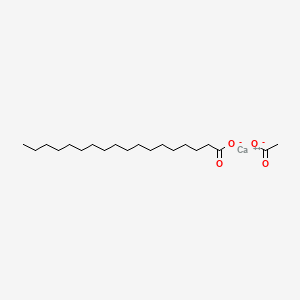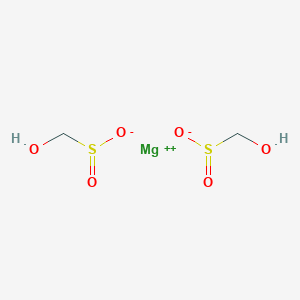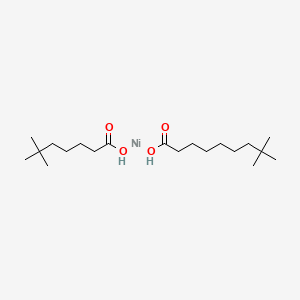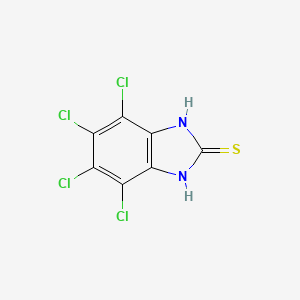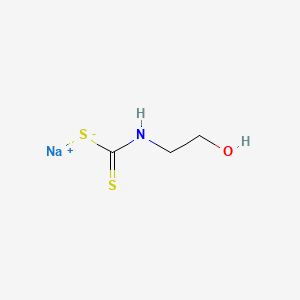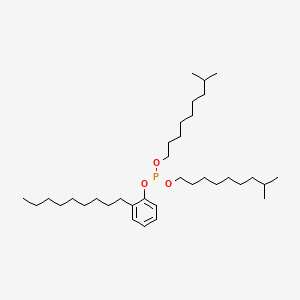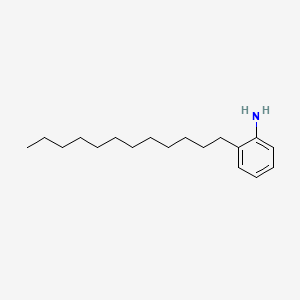
3-(Methylthio)propyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)propyl isobutyrate is an organic compound with the molecular formula C8H16O2S. It is an ester formed from the reaction of isobutyric acid and 3-(methylthio)propanol. This compound is known for its fruity odor and is used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylthio)propyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 3-(methylthio)propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, isobutyric acid and 3-(methylthio)propanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and continuously stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)propyl isobutyrate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Methylthio)propanol.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)propyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-(methylthio)propyl group into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the flavor and fragrance industry to impart fruity odors to products.
Mechanism of Action
The mechanism of action of 3-(Methylthio)propyl isobutyrate involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic pathways. The sulfur atom in the compound can form bonds with proteins, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propyl acetate: Another ester with a similar structure but different ester group.
3-(Methylthio)propyl butyrate: Similar structure with a butyrate ester group instead of isobutyrate.
3-(Methylthio)propyl formate: Similar structure with a formate ester group.
Uniqueness
3-(Methylthio)propyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds.
Properties
CAS No. |
84559-97-7 |
|---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
3-methylsulfanylpropyl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-7(2)8(9)10-5-4-6-11-3/h7H,4-6H2,1-3H3 |
InChI Key |
YFCYHIADGINCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


